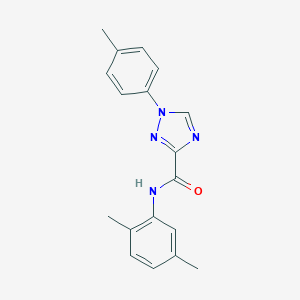![molecular formula C15H11ClN2O B278965 1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a crucial role in many physiological processes.
Wirkmechanismus
CP-55940 exerts its effects by binding to and activating the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating many physiological processes, including pain sensation, inflammation, and immune function. The activation of these receptors by CP-55940 results in a range of effects, including analgesia, anti-inflammatory effects, and modulation of immune function.
Biochemical and physiological effects:
CP-55940 has been shown to have a range of biochemical and physiological effects, many of which are related to its activation of the CB1 and CB2 receptors. Some of the effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. CP-55940 has also been shown to have anti-inflammatory effects, and may play a role in regulating immune function.
Vorteile Und Einschränkungen Für Laborexperimente
CP-55940 has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are many potential future directions for research on CP-55940 and related compounds. Some of the areas of interest include the development of more selective and potent agonists of the CB1 and CB2 receptors, the investigation of the potential therapeutic applications of these compounds in a range of diseases and conditions, and the exploration of the underlying mechanisms of action of these compounds. Additionally, there is a need for further studies on the safety and toxicity of these compounds, particularly in the context of their potential use as therapeutic agents.
Synthesemethoden
CP-55940 is typically synthesized using a multistep process that involves the reaction of 4-chlorobenzyl cyanide with 3-methylcyclohexanone to form an intermediate, which is then cyclized to produce the final product. The synthesis of CP-55940 is a complex process that requires specialized equipment and expertise, and is typically carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
CP-55940 has been the subject of numerous scientific studies, many of which have focused on its potential therapeutic applications. Some of the areas of research include pain management, inflammation, and neurological disorders such as multiple sclerosis and epilepsy. CP-55940 has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor effects in some preclinical models.
Eigenschaften
Molekularformel |
C15H11ClN2O |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-13-4-2-3-5-14(19)15(13)18(17-10)12-8-6-11(16)7-9-12/h2-9H,1H3 |
InChI-Schlüssel |
LWYNXMORQRSTSB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)








![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)


